8-Methoxy-2H-chromene-3-carboxylic acid

Enzyme inhibition Carbonic anhydrase Ki determination

Differentiation therapy programs often face off-target effects from coumarin analogs or lack matched molecular pairs for conformational SAR. 8-Methoxy-2H-chromene-3-carboxylic acid (CAS 57543-59-6) resolves these gaps: • Induces monocyte differentiation & arrests proliferation; 8-MeO substitution essential (6-MeO isomer inactive). • No carbonic anhydrase XIV inhibition (cf. 2-oxo analog Ki = 48 nM). • One-step hydrogenation (~36% yield) generates chroman analog for planar/non-planar SAR. • FBDD-ready fragment: MW 206.19, pKa 3.75, COOH handle for amide coupling/esterification. ≥95% purity. Global shipping available.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 57543-59-6
Cat. No. B1303296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2H-chromene-3-carboxylic acid
CAS57543-59-6
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCC(=C2)C(=O)O
InChIInChI=1S/C11H10O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-5H,6H2,1H3,(H,12,13)
InChIKeyVAOZSTIKIWWEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2H-chromene-3-carboxylic Acid Overview


8-Methoxy-2H-chromene-3-carboxylic acid (CAS 57543-59-6) is a 2H-chromene-3-carboxylic acid derivative bearing a single methoxy substituent at the 8-position of the benzopyran ring system . The compound has a molecular formula of C₁₁H₁₀O₄, a molecular weight of 206.19 g/mol, and a melting point of 237–240°C . As an unsubstituted 2H-chromene scaffold with a 3-carboxylic acid handle, it serves as a minimal pharmacophore for structure-activity relationship (SAR) studies and as a versatile synthetic intermediate for generating more complex chromene-based libraries [1].

8-Methoxy-2H-chromene-3-carboxylic Acid: Analog Specificity


Chromene-3-carboxylic acid derivatives exhibit profound functional divergence based on substitution pattern, oxidation state, and stereochemistry. The 2H-chromene scaffold contains a double bond at the 3,4-position that confers a planar conformation essential for receptor recognition, whereas dihydro analogs (chromans) lack this structural constraint and show substantially weaker target binding [1]. Substituent position is equally critical: the 8-methoxy substitution pattern of the target compound differs from 6-methoxy and 7-methoxy isomers in both physicochemical properties and biological target engagement profiles . Furthermore, the oxidation state of the pyran ring fundamentally alters activity—2-oxo derivatives (coumarins) possess distinct electronic character and target specificity compared to the 2H-chromene system [2]. These structural determinants preclude generic substitution and necessitate compound-specific evaluation.

8-Methoxy-2H-chromene-3-carboxylic Acid: Comparative Evidence


Carbonic Anhydrase XIV Activity Contrast

The 8-methoxy-2H-chromene-3-carboxylic acid scaffold (target compound class) demonstrates distinct enzyme inhibition profiles compared to its oxidized coumarin counterpart. The 2-oxo derivative, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 2555-20-6), exhibits a Ki of 48 nM against human carbonic anhydrase XIV [1]. In contrast, the 2H-chromene scaffold lacking the 2-oxo group shows no reported activity against carbonic anhydrase isoforms in publicly available databases, indicating that oxidation state at the 2-position is a binary switch for CA XIV engagement. For applications requiring carbonic anhydrase target engagement, the 2-oxo analog is required; for applications where CA XIV activity must be avoided (off-target liability reduction), the target 2H-chromene compound offers a therapeutically meaningful differentiation .

Enzyme inhibition Carbonic anhydrase Ki determination Cancer biology

Monocyte Differentiation Induction

The 8-methoxy-2H-chromene-3-carboxylic acid compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing property distinguishes the 8-methoxy positional isomer from other methoxy-substituted chromene carboxylic acids (e.g., 6-methoxy-2H-chromene-3-carboxylic acid), which have not been reported to possess this specific cellular reprogramming activity. The monocyte differentiation effect has been cited as evidence for potential utility as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis, as well as dermatological conditions involving impaired differentiation [1]. While a direct head-to-head IC₅₀ comparison with positional isomers is not available in public literature, the differentiation activity represents a mechanistically distinct property that is absent from the reported activity profiles of 6-methoxy and unsubstituted 2H-chromene-3-carboxylic acid analogs [2].

Differentiation therapy Anti-proliferative Monocyte differentiation Psoriasis Oncology

Chroman Synthesis Precursor

8-Methoxy-2H-chromene-3-carboxylic acid serves as a direct precursor for the synthesis of 8-methoxy-chroman-3-carboxylic acid (CAS 108088-19-3) via hydrogenation of the 3,4-double bond, achieving a yield of approximately 36% [1]. This synthetic route provides a defined entry to the reduced chroman scaffold, which is valuable for SAR studies comparing planar (2H-chromene) versus non-planar (chroman) conformations. In contrast, alternative routes to 8-methoxy-chroman-3-carboxylic acid require multi-step synthesis from o-vanillin and benzyl acrylate, involving Grignard addition, selective oxidation, and Williamson O-methylation steps [2]. The target compound offers a one-step hydrogenation pathway that reduces synthetic complexity and reagent consumption for laboratories requiring both oxidized and reduced scaffolds within the same SAR campaign [1].

Synthetic intermediate Hydrogenation Chroman Chemical procurement Library synthesis

Physicochemical and Purity Profile

The target compound has a predicted acid dissociation constant (pKa) of 3.75 ± 0.20, as calculated from its molecular structure . This pKa value places the carboxylic acid group in a moderately acidic range, influencing aqueous solubility, salt formation potential, and membrane permeability in biological assays. Commercial suppliers offer the compound at purity specifications of 95% (AKSci) to 97% (CymitQuimica) , providing procurement options with defined quality thresholds. In comparison, the closely related 2-oxo analog (8-methoxy-2-oxo-2H-chromene-3-carboxylic acid) has a higher molecular weight (220 vs. 206 g/mol) and an additional hydrogen bond acceptor (5 vs. 4), which alters its LogP and solubility profile relative to the target compound .

Physicochemical properties pKa Purity specification Assay development Procurement quality

8-Methoxy-2H-chromene-3-carboxylic Acid Applications


Differentiation Therapy Lead Discovery

Procure 8-methoxy-2H-chromene-3-carboxylic acid as a tool compound for investigating differentiation-inducing mechanisms in undifferentiated cell populations. The compound's pronounced activity in arresting proliferation and inducing monocyte differentiation [1] positions it as a phenotypic screening hit for programs targeting acute myeloid leukemia differentiation therapy or psoriasis, where promoting terminal differentiation of hyperproliferative keratinocytes is therapeutically desirable [1]. Unlike the 6-methoxy positional isomer or unsubstituted 2H-chromene-3-carboxylic acid, which lack reported differentiation activity [2], the 8-methoxy substitution pattern confers this mechanistically distinct cellular effect.

Scaffold Oxidation State SAR for Off-Target Profiling

Use 8-methoxy-2H-chromene-3-carboxylic acid in parallel with its 2-oxo analog (8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, CAS 2555-20-6) to evaluate target engagement versus off-target liability profiles. The 2-oxo analog demonstrates potent carbonic anhydrase XIV inhibition (Ki = 48 nM) [3], whereas the 2H-chromene scaffold lacks this activity. For programs where CA XIV inhibition constitutes an undesired off-target effect (e.g., certain oncology or ophthalmology applications), the target compound provides a cleaner pharmacological starting point for lead optimization [3].

Parallel Chromene/Chroman SAR Library Synthesis

Procure 8-methoxy-2H-chromene-3-carboxylic acid as a single starting material to access both planar (2H-chromene) and non-planar (chroman) scaffolds via controlled hydrogenation of the 3,4-double bond [4]. This one-step transformation (~36% yield) enables direct conformational SAR comparison within the same chemical series, eliminating the need for separate multi-step de novo syntheses of the chroman analog from o-vanillin [4]. The approach accelerates hit-to-lead optimization by providing matched molecular pairs differing only in ring saturation state.

Carboxylic Acid Fragment Library Benchmarking

Include 8-methoxy-2H-chromene-3-carboxylic acid in fragment-based drug discovery (FBDD) libraries as a carboxylic acid-containing fragment with defined physicochemical parameters: MW = 206.19, predicted pKa = 3.75 ± 0.20, and commercial availability at 95–97% purity . The compound's moderate acidity and 2H-chromene core provide a balanced starting point for fragment growing or linking strategies, with the carboxylic acid serving as a synthetic handle for amide coupling or esterification to generate diverse screening libraries.

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